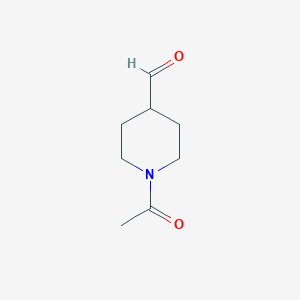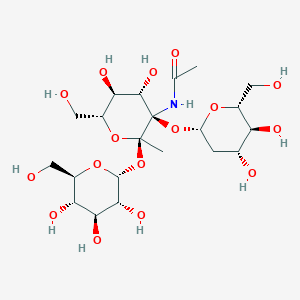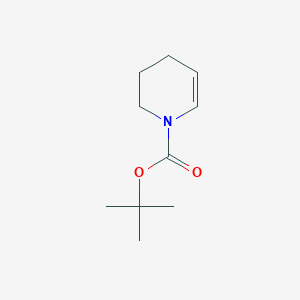
1-N-Boc-3,4-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Boc-3,4-dihydro-2H-pyridine is a white crystalline solid . It is stable at room temperature . It is used for proteomics research .
Synthesis Analysis
1-N-Boc-3,4-dihydro-2H-pyridine can be synthesized from N-Boc-2-piperidone .Molecular Structure Analysis
The molecular formula of 1-N-Boc-3,4-dihydro-2H-pyridine is C10H17NO2 . Its molecular weight is 183.247 .Chemical Reactions Analysis
1-N-Boc-3,4-dihydro-2H-pyridine is an organic compound that can participate in various chemical reactions .Physical And Chemical Properties Analysis
1-N-Boc-3,4-dihydro-2H-pyridine has a boiling point of 254 °C . Its density is 0.988 g/mL at 25 °C . The refractive index is n20/D 1.477 . It has good solubility in some organic solvents such as dichloromethane and ethanol .Applications De Recherche Scientifique
- “1-N-Boc-3,4-dihydro-2H-pyridine” is a chemical compound used in synthetic chemistry .
- It is a privileged structure due to its biological activity and its importance as a synthetic precursor of a variety of compounds with marked biological activity .
- The compound is used in the synthesis of other relevant structures .
- The synthesis of this compound involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
- The outcomes of using this compound in synthetic chemistry include the creation of a variety of compounds with marked biological activity .
- “1-N-Boc-3,4-dihydro-2H-pyridine” is also used in medicinal chemistry .
- The compound and its derivatives have shown potential in medicinal chemistry due to their biological activities .
- The compound is used as a building block in the synthesis of other compounds with biological activity .
- The synthesis involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
- The outcomes of using this compound in medicinal chemistry include the creation of a variety of compounds with biological activities such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal .
Synthetic Chemistry
Medicinal Chemistry
- This compound is used in the synthesis of pharmaceuticals .
- It can be used as a building block in the synthesis of drugs .
- The methods of application involve various synthetic routes, including multicomponent reactions .
- The outcomes include the creation of various pharmaceutical compounds .
Pharmaceutical Synthesis
Material Science
- This compound is used in organic synthesis .
- It can be used as a building block in the synthesis of various organic compounds .
- The methods of application involve various synthetic routes, including multicomponent reactions .
- The outcomes include the creation of various organic compounds .
Organic Synthesis
Chemical Research
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBQTJLMJANION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440316 |
Source


|
| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-3,4-dihydro-2H-pyridine | |
CAS RN |
131667-57-7 |
Source


|
| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




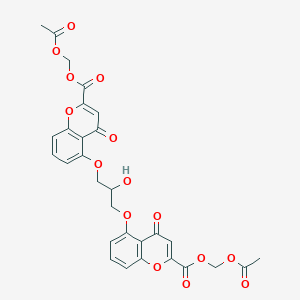

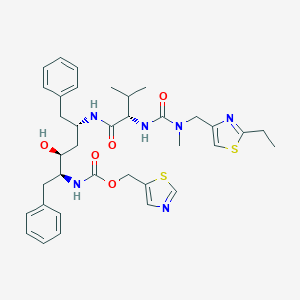
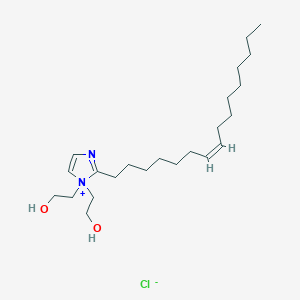
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
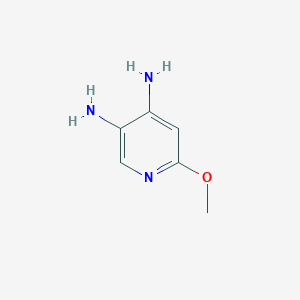
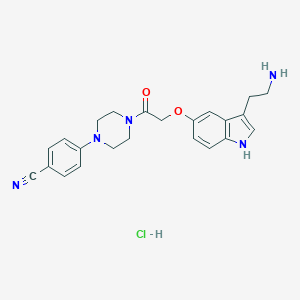

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
